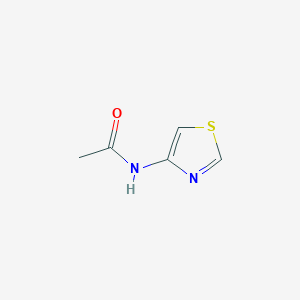
2-Amino-4-Methoxy-5-Methylpyridin
Übersicht
Beschreibung
4-Methoxy-5-methyl-pyridin-2-ylamine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-methyl-pyridin-2-ylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It has been found to inhibit the activity of inducible no synthase isolated from mouse raw 2647 cells in vitro .
Mode of Action
It is known to act as a ligand and forms methoxo-bridged copper (ii) complexes
Biochemical Pathways
It is known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing , suggesting that it has some degree of bioavailability
Result of Action
It has been found to exhibit second order hyperpolarizability , which is a property related to the compound’s nonlinear optical (NLO) behavior . This suggests that the compound may have applications in optoelectronics .
Action Environment
It is recommended to keep the compound in a dry, cool, and well-ventilated place , suggesting that environmental conditions such as humidity and temperature may affect its stability.
Biochemische Analyse
Biochemical Properties
2-Amino-4-methoxy-5-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with copper (II) ions, which can influence its biochemical activity . Additionally, 2-Amino-4-methoxy-5-methylpyridine inhibits the activity of inducible nitric oxide synthase (iNOS) isolated from mouse RAW 264.7 cells . This interaction suggests its potential role in modulating nitric oxide levels, which are crucial in various physiological processes.
Cellular Effects
The effects of 2-Amino-4-methoxy-5-methylpyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of iNOS activity can lead to reduced nitric oxide production, impacting inflammatory responses and cellular signaling . Furthermore, its interaction with copper (II) ions may affect cellular oxidative stress levels and related metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Amino-4-methoxy-5-methylpyridine exerts its effects through various mechanisms. It acts as a ligand, forming complexes with metal ions such as copper (II), which can alter the activity of metalloenzymes . Additionally, its inhibition of iNOS suggests a direct interaction with the enzyme, potentially through binding to its active site or allosteric sites . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4-methoxy-5-methylpyridine can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions . Long-term exposure to varying environmental conditions may lead to its degradation, affecting its efficacy and activity. In vitro and in vivo studies have indicated that prolonged exposure to 2-Amino-4-methoxy-5-methylpyridine can result in sustained inhibition of iNOS activity, with potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Amino-4-methoxy-5-methylpyridine vary with different dosages in animal models. At lower doses, it effectively inhibits iNOS activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2-Amino-4-methoxy-5-methylpyridine is involved in various metabolic pathways. It interacts with enzymes such as iNOS and forms complexes with metal ions, influencing metabolic flux and metabolite levels . The compound’s role in modulating nitric oxide production suggests its involvement in pathways related to inflammation and oxidative stress . Additionally, its interaction with copper (II) ions may affect redox reactions and related metabolic processes.
Transport and Distribution
The transport and distribution of 2-Amino-4-methoxy-5-methylpyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions may facilitate its transport across cellular membranes . Additionally, its distribution within tissues can be affected by its binding to specific proteins, influencing its localization and accumulation .
Subcellular Localization
2-Amino-4-methoxy-5-methylpyridine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with iNOS suggests its presence in regions where the enzyme is active, such as the cytoplasm and mitochondria . These localization patterns can impact the compound’s activity and function within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-pyridin-2-ylamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxy-5-methylpyridine with ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-5-methyl-pyridin-2-ylamine may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-5-methyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as sodium methoxide or ammonia are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-methylpyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Amino-5-methylpyridine: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
2-Amino-4-methoxypyridine: Similar but without the methyl group, influencing its physical and chemical properties.
Uniqueness: 4-Methoxy-5-methyl-pyridin-2-ylamine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications. The presence of both methoxy and methyl groups in addition to the amino group makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
4-methoxy-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYTBBAJMXKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H,6H-Pyrazolo[1,5-c]thiazole-3-carboxylic acid, ethyl ester](/img/structure/B1646262.png)

![7-[3,5-Bis-O-[(-2,4-Dichlorophenyl)methyl]-2-C-methyl-b-D-ribofuranosyl]-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646265.png)



![[1,1']Biindolyl](/img/structure/B1646274.png)

![5-[(Dimethylamino)methyl]thiophene-2-carbaldehyde](/img/structure/B1646280.png)


![Ethyl 4,6-dihydropyrazolo[1,5-c]thiazole-2-carboxylate](/img/structure/B1646295.png)
![1-(2-Chlorobenzo[d]thiazol-5-yl)ethanone](/img/structure/B1646302.png)
